

TP-238: A Technical Guide to a Selective CECR2/BPTF Bromodomain Inhibitor

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Compound of Interest

Compound Name: TP-238

Cat. No.: B1193851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TP-238**, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document details its chemical properties, synthesis, mechanism of action, and the experimental protocols used for its characterization.

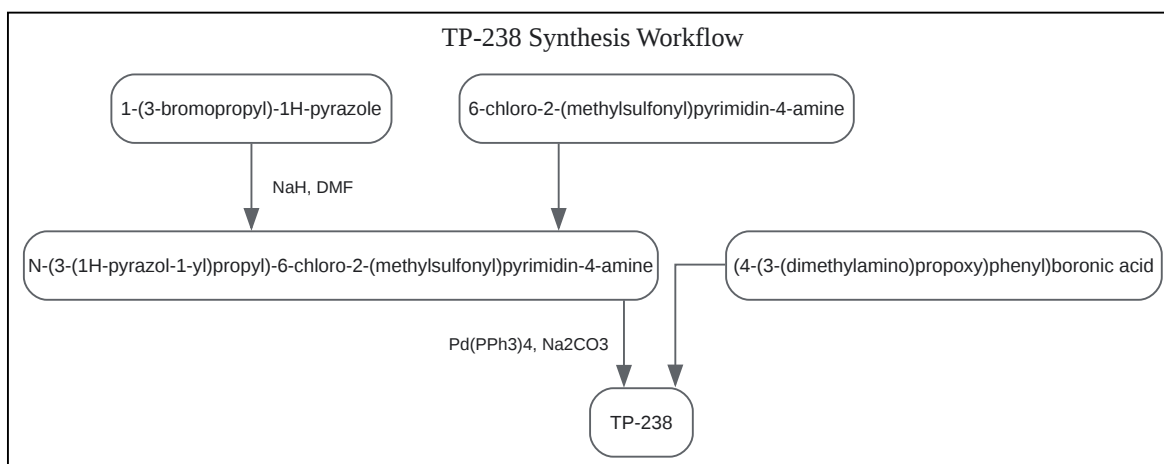
Chemical Properties and Identifiers

TP-238 is a small molecule inhibitor with the systematic IUPAC name N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(3-(1H-pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine	[1]
Synonyms	TP238	[1]
Molecular Formula	C ₂₂ H ₃₀ N ₆ O ₃ S	[1]
Molecular Weight	458.58 g/mol	[1]
SMILES	<chem>C(S(C)(=O)=O)1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN2C=CC=N2)=N1</chem>	[1]
Solubility	10 mM in DMSO	
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
pKa	Not publicly available	

Synthesis

The synthesis of **TP-238** involves a multi-step process, which is outlined in the workflow diagram below.



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A simplified workflow for the synthesis of **TP-238**.

Biological Activity and Mechanism of Action

TP-238 is a potent and selective dual inhibitor of the CECR2 and BPTF bromodomains.

Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.

In Vitro Activity

The inhibitory activity of **TP-238** has been quantified using various biophysical and biochemical assays.

Target	Assay	Value
CECR2	IC ₅₀ (AlphaScreen)	30 nM
BPTF	IC ₅₀ (AlphaScreen)	350 nM
CECR2	K _d (ITC)	10 nM
BPTF	K _d (ITC)	120 nM

Selectivity

TP-238 exhibits high selectivity for CECR2 and BPTF over other bromodomains. For instance, the IC₅₀ for BRD9 is 1.4 μM. Furthermore, it has been profiled against a panel of 338 kinases and showed no significant activity at a concentration of 1 μM.

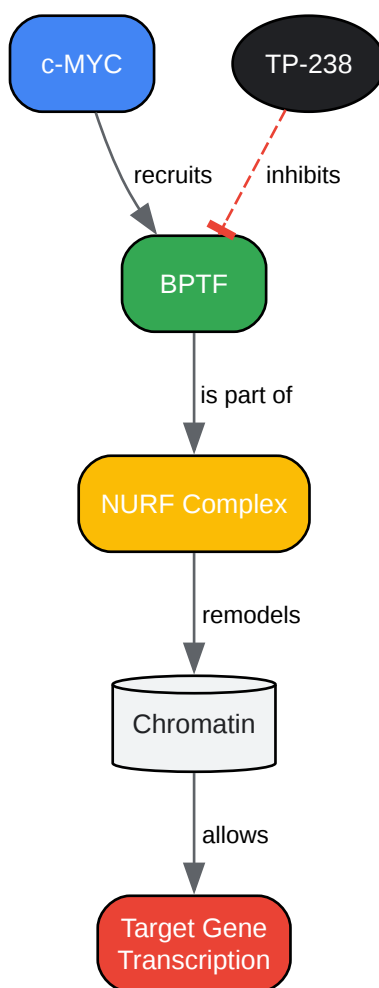
Cellular Activity

In cell-based NanoBRET™ assays, **TP-238** demonstrated target engagement with both CECR2 and BPTF with an EC₅₀ in the range of 200-300 nM.[1]

Signaling Pathways

The inhibition of CECR2 and BPTF by **TP-238** can impact distinct downstream signaling pathways.

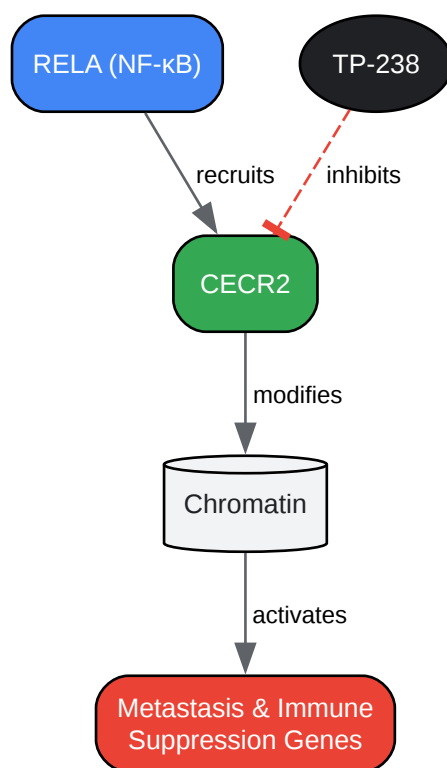
BPTF and the c-MYC Pathway: BPTF is a core subunit of the Nucleosome Remodeling Factor (NURF) complex and has been identified as a critical co-factor for the c-MYC oncoprotein. By inhibiting the BPTF bromodomain, **TP-238** can disrupt the recruitment of the NURF complex to c-MYC target genes, thereby impeding c-MYC-mediated transcriptional activation and potentially suppressing tumor growth.



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TP-238 inhibits BPTF, disrupting c-MYC-mediated transcription.

CECR2 and Neurulation/NF- κ B Signaling: CECR2 is predominantly expressed in the nervous system and is involved in neurulation. It forms a chromatin remodeling complex that is essential for proper neural tube development. Additionally, in the context of breast cancer, CECR2 has been shown to be recruited by the RELA subunit of NF- κ B to activate target genes that promote metastasis and immunosuppression. Inhibition of the CECR2 bromodomain by **TP-238** could therefore have therapeutic potential in both developmental disorders and cancer.



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TP-238 inhibits CECR2, potentially blocking NF-κB-driven metastasis.

Experimental Protocols

Detailed methodologies for the key assays used to characterize **TP-238** are provided below.

AlphaScreen Assay

This assay was utilized to determine the in vitro inhibitory potency (IC₅₀) of **TP-238** against CECR2 and BPTF.

Materials:

- **TP-238**
- Recombinant His-tagged CECR2 or BPTF bromodomain protein
- Biotinylated histone peptide (H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH)
- Streptavidin-coated Donor beads (PerkinElmer)

- Anti-His antibody-conjugated Acceptor beads (PerkinElmer)
- Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS

Procedure:

- All reagents were diluted in the assay buffer and equilibrated to room temperature.
- In a 384-well plate, 5 μ L of assay buffer was added to each well.
- A serial dilution of **TP-238** was added to the wells.
- 7 μ L of a mixture of the biotinylated histone peptide and the His-tagged bromodomain protein were added to achieve final concentrations of 25 nM each.
- The plate was incubated for 15 minutes at room temperature.
- A mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads was added.
- The plate was incubated in the dark at room temperature for 60 minutes.
- The AlphaScreen signal was read on an appropriate plate reader.
- IC₅₀ values were calculated from the resulting dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the dissociation constant (K_d) of **TP-238** for the CECR2 and BPTF bromodomains.

Materials:

- **TP-238**
- Recombinant CECR2 or BPTF bromodomain protein
- ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 μ M TCEP
- VP-ITC microcalorimeter (MicroCal™)

Procedure:

- All experiments were performed at 15 °C.[1]
- A 50 mM stock solution of **TP-238** was thawed and diluted in ITC buffer to a final concentration of 10 μM in the ITC cell.[1]
- The bromodomain protein was prepared in the same ITC buffer and loaded into the injection syringe.
- The titration was initiated with an initial injection of 2 μL, followed by 30 identical injections of 6 μL.[1]
- The heat of dilution was determined in separate experiments by injecting the compound into the buffer alone and was subtracted from the experimental data.[1]
- The resulting data were fitted to a one-site binding model to determine the K_d , enthalpy (ΔH), and stoichiometry (n) of the interaction.

NanoBRET™ Target Engagement Assay

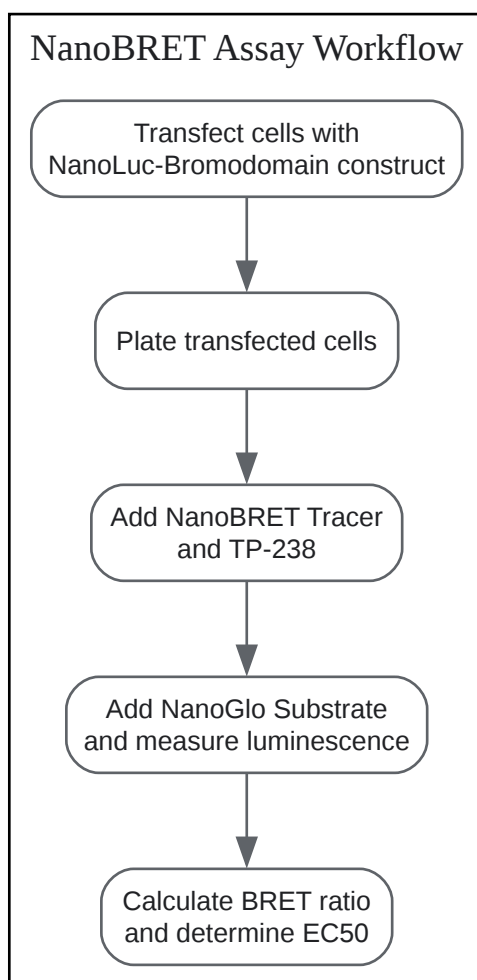
This cell-based assay was used to confirm the engagement of **TP-238** with its targets, CECR2 and BPTF, in a cellular context.

General Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged bromodomain protein (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). A compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

General Workflow:

- Cells are transiently transfected with a vector expressing the NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein.
- Transfected cells are plated in a white, 96-well plate.
- The NanoBRET™ tracer is added to the cells.

- A serial dilution of **TP-238** is added to the wells.
- The NanoGlo® substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
- The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curves.



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A general workflow for the NanoBRET target engagement assay.

Conclusion

TP-238 is a valuable research tool for investigating the biological roles of the CECR2 and BPTF bromodomains. Its high potency and selectivity, combined with demonstrated cellular

activity, make it a suitable probe for cellular and in vivo studies. This guide provides the foundational technical information required for researchers to effectively utilize **TP-238** in their studies of epigenetic regulation in health and disease.

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References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]
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